N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 4733-58-8
VCID: VC16218763
InChI: InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30)
SMILES:
Molecular Formula: C22H22ClN5O4S2
Molecular Weight: 520.0 g/mol

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

CAS No.: 4733-58-8

Cat. No.: VC16218763

Molecular Formula: C22H22ClN5O4S2

Molecular Weight: 520.0 g/mol

* For research use only. Not for human or veterinary use.

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide - 4733-58-8

Specification

CAS No. 4733-58-8
Molecular Formula C22H22ClN5O4S2
Molecular Weight 520.0 g/mol
IUPAC Name N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
Standard InChI InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30)
Standard InChI Key PCDRLLZRBNFGNK-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide, reflects its intricate structure . Key features include:

  • A 1,3,4-thiadiazole ring linked to a sulfanyl group.

  • A 4-chloro-3-nitrobenzamide substituent.

  • A 4-butyl-2-methylanilino side chain connected via an amide bond.

The molecular formula is C₂₂H₂₂ClN₅O₄S₂, with a molecular weight of 520.0 g/mol . The SMILES notation (CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C) provides further insight into its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number4733-58-8
Molecular FormulaC₂₂H₂₂ClN₅O₄S₂
Molecular Weight520.0 g/mol
IUPAC NameSee Section 1.1

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions:

  • Condensation: 4-Butyl-2-methylaniline reacts with chloroacetyl chloride to form the intermediate N-(4-butyl-2-methylphenyl)-2-chloroacetamide.

  • Thiolation: The chloro intermediate undergoes nucleophilic substitution with 5-mercapto-1,3,4-thiadiazol-2-amine.

  • Benzamide Coupling: The thiadiazole intermediate is coupled with 4-chloro-3-nitrobenzoyl chloride under basic conditions.

Critical parameters include:

  • Solvent Selection: Dichloromethane or dimethylformamide for optimal solubility.

  • Catalysts: Triethylamine to facilitate acylation.

  • Temperature: Reactions typically proceed at 0–25°C to minimize side products.

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification Complexity: Column chromatography is impractical industrially; alternatives like crystallization are prioritized.

  • Yield Optimization: Current reported yields range from 45–60%, necessitating catalyst refinement.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies highlight broad-spectrum activity:

  • Bacterial Targets: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

  • Fungal Targets: Effective against Candida albicans (MIC: 32 µg/mL).

Mechanism: The thiadiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the nitro group generates reactive oxygen species (ROS) in fungal cells .

Pharmacological Applications

Antimicrobial Drug Development

The compound’s dual antibacterial-antifungal activity positions it as a candidate for:

  • Topical formulations: For skin infections resistant to β-lactams.

  • Combination therapies: Synergy with fluconazole against Candida spp.

Inflammatory Disease Management

Potential indications include:

  • Asthma: Via 5-LOX pathway modulation.

  • Rheumatoid arthritis: Targeting leukotriene-mediated inflammation.

Challenges and Future Directions

Synthetic Chemistry Hurdles

  • Stereochemical Control: The molecule’s stereocenters necessitate asymmetric synthesis methods.

  • Solubility Optimization: Poor aqueous solubility (LogP: 3.8) limits bioavailability .

Research Priorities

  • In Vivo Efficacy Studies: To validate preclinical potential.

  • Structure-Activity Relationship (SAR) Analysis: Modifying the nitro group to reduce cytotoxicity.

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